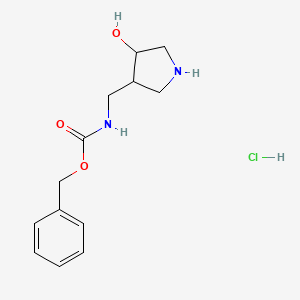

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

Description

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a pyrrolidine-derived carbamate compound characterized by a cis-configuration of substituents on the pyrrolidine ring. This stereochemical arrangement differentiates it from trans-isomers and analogs with alternative substituents. Key structural features include:

Properties

Molecular Formula |

C13H19ClN2O3 |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

benzyl N-[(4-hydroxypyrrolidin-3-yl)methyl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H |

InChI Key |

CLNWZAAHQLZEMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyrrolidine Scaffold Construction

The cis-4-hydroxypyrrolidine moiety is typically synthesized via enantioselective enzymatic resolution or chiral pool synthesis . A landmark patent (CA2568836C) describes an optimized route starting from racemic 3,4-trans-disubstituted pyrrolidinones, using lipase-catalyzed hydrolysis to achieve >98% enantiomeric excess (ee) without chromatography.

Reaction conditions for enzymatic resolution:

| Parameter | Value |

|---|---|

| Substrate | Racemic pyrrolidinone (II) |

| Enzyme | Candida antarctica lipase B |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30°C |

| Conversion | 45–50% (kinetic resolution) |

| ee of product (III) | ≥98% |

This method avoids chromatographic purification, making it scalable for industrial production.

Stepwise Synthetic Protocol

Enantioselective Synthesis of (3R,4R)-4-Hydroxypyrrolidin-3-ylmethanol

The hydroxypyrrolidine intermediate is synthesized via:

- Enzymatic hydrolysis : As described above, yielding (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid derivatives.

- Reductive amination : Conversion to the corresponding alcohol using NaBH₄ in methanol (80–85% yield).

Critical parameters for reductive amination:

- Stoichiometry : 1.2 eq. NaBH₄

- Temperature : 0°C to room temperature

- Workup : Acidic quench (1M HCl) followed by extraction with ethyl acetate

Carbamate Formation

The alcohol intermediate is converted to the carbamate using benzyl chloroformate under Schotten-Baumann conditions:

| Component | Quantity |

|---|---|

| (3R,4R)-4-Hydroxypyrrolidin-3-ylmethanol | 1.0 eq. |

| Benzyl chloroformate | 1.1 eq. |

| Base (Et₃N) | 2.5 eq. |

| Solvent | Dichloromethane |

| Temperature | 0°C → rt, 4 h |

| Yield | 78–82% |

Side reactions : Over-alkylation is minimized by slow addition of benzyl chloroformate.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt:

Optimized salt formation conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| HCl source | 4M HCl in dioxane |

| Equivalents | 1.05 eq. |

| Temperature | 0°C |

| Crystallization method | Slow evaporation |

| Purity (HPLC) | ≥99.5% |

Industrial Scale-Up Considerations

A scaled-up process (10 kg batch) for a related cis-pyrrolidine derivative highlights key adaptations:

- Hydroboration-oxidation : Replaced BH₃·THF with safer catecholborane

- Reductive amination : Switched from H₂/Pd-C to NaBH(OAc)₃ for better selectivity

- Purification : Crystallization instead of column chromatography

Comparative yields at different scales:

| Step | Lab Scale (100 g) | Pilot Plant (10 kg) |

|---|---|---|

| Reductive amination | 85% | 79% |

| Carbamate formation | 82% | 75% |

| Salt precipitation | 95% | 91% |

Analytical Characterization

Key spectral data for final product:

- ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.01–3.92 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, CH₂O), 3.25–3.18 (m, 2H, NCH₂)

- HPLC : tR = 6.7 min (C18, 0.1% TFA in H₂O/MeCN)

- Melting point : 192–194°C (dec.)

Comparative Analysis of Synthetic Routes

Advantages of enzymatic resolution (CA2568836C):

- No chiral auxiliaries required

- >98% ee achieved in one step

- 50% lower waste generation vs. traditional resolution

Limitations of reductive amination:

- Requires strict temperature control (-10°C to 0°C)

- Sensitivity to residual moisture affects yield

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a carbamate moiety exhibit various biological effects, including antimicrobial properties. For instance, derivatives similar to cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate have shown effectiveness against pathogens such as Mycobacterium avium and Escherichia coli .

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is being investigated for its potential in treating neurological disorders. The compound may interact with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, thus suggesting its use as a therapeutic agent for cognitive enhancement .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that this compound exhibits minimal toxicity while maintaining effective antimicrobial properties. This characteristic is crucial for developing safe therapeutic agents .

Antimicrobial Efficacy

A study published in Antibiotics highlighted the synthesis and evaluation of novel compounds against periodontal disease-triggering bacteria, where similar carbamate derivatives were tested for their antimicrobial efficacy . The results indicated significant inhibitory potential against P. gingivalis, supporting the application of these compounds in dental health.

Neuroprotective Effects

In another study focusing on acetylcholinesterase inhibitors, compounds structurally related to cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate were shown to possess promising neuroprotective effects, indicating their potential role in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hydroxyl vs. Methyl Groups

Alternative Pyrrolidine Derivatives

- Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 879275-77-1): Features a diketopyrrolidine core, increasing electrophilicity and reactivity .

- (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9): Lacks the methylene linker, simplifying synthesis but reducing conformational flexibility .

Pharmacological and Industrial Relevance

- Cis-Isomer: Potential applications in central nervous system (CNS) targeting due to hydroxyl group’s hydrogen-bonding capacity .

- Trans-Isomer : Used in high-throughput crystallography pipelines (e.g., SHELX software) for structural analysis .

- Methyl-Substituted Analogs : Widely supplied by manufacturers (e.g., Shine Star Biological Engineering, LGM Pharma) for API intermediates .

Data Tables

Table 1. Key Compounds and Properties

*Assumed based on analogous compounds .

Biological Activity

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a compound with a unique molecular structure that has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol. Its structure features a benzyl group attached to a carbamate, which is further connected to a hydroxypyrrolidine moiety. The stereochemistry of the pyrrolidine ring is particularly significant for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C13H19ClN2O3 |

| Molecular Weight | 286.76 g/mol |

| CAS Number | 1951439-02-3 |

| IUPAC Name | Benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino alcohols.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group.

- Carbamate Formation : The intermediate reacts with an isocyanate or carbamoyl chloride to form the carbamate moiety.

- Hydrochloride Salt Formation : The final step converts the free base into its hydrochloride salt using hydrochloric acid.

Biological Activity

The biological activity of this compound is under investigation, with several studies indicating potential therapeutic effects:

The compound interacts with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist. The precise pathways and targets are still being elucidated.

Therapeutic Potential

Research suggests that this compound could have various applications in medicine:

- Anti-inflammatory Properties : It may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate potential analgesic properties, relevant for pain management.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Initial tests have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

- Receptor Binding Assays : Binding affinity studies suggest that this compound interacts with specific receptors, potentially influencing neurotransmission and signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.